2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazinyl sulfanyl group linked to an acetamidophenyl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-acetamidophenyl acetate with appropriate triazine derivatives under controlled conditions. The reaction is often catalyzed by palladium acetate in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) and trifluoromethanesulfonic acid (TfOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The triazinyl sulfanyl group can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamidophenyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium persulfate (K₂S₂O₈), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified acetamidophenyl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. Molecular docking studies have shown that this compound can interact with various biological targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Acetamidophenyl)-2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
- **2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylacetamide stands out due to its unique triazinyl sulfanyl structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N5O3S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H17N5O3S/c1-12(25)20-15-10-6-5-9-14(15)17-18(27)22-19(24-23-17)28-11-16(26)21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,25)(H,21,26)(H,22,24,27) |
InChI Key |
MHLZAMSKYKGPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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